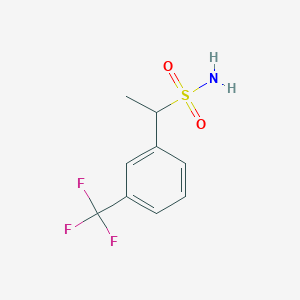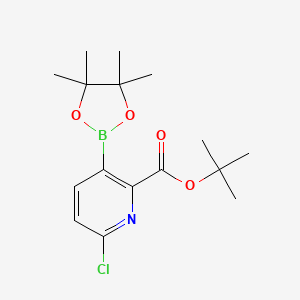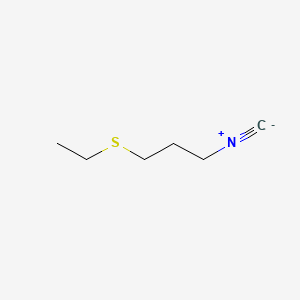
1-(Ethylsulfanyl)-3-isocyanopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethylsulfanyl)-3-isocyanopropane is an organic compound characterized by the presence of an ethylsulfanyl group and an isocyanopropane moiety
准备方法
The synthesis of 1-(Ethylsulfanyl)-3-isocyanopropane typically involves the reaction of ethyl mercaptan with 3-isocyanopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
1-(Ethylsulfanyl)-3-isocyanopropane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanopropane moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to enhance reaction rates. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
科学研究应用
1-(Ethylsulfanyl)-3-isocyanopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modify proteins and enzymes through covalent bonding makes it a valuable tool in drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1-(Ethylsulfanyl)-3-isocyanopropane involves its interaction with molecular targets through covalent bonding. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This covalent modification can alter the activity of the target molecules, resulting in various biological effects. The ethylsulfanyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
1-(Ethylsulfanyl)-3-isocyanopropane can be compared with other similar compounds, such as:
1-(Methylsulfanyl)-3-isocyanopropane: Similar structure but with a methyl group instead of an ethyl group. This compound may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
1-(Ethylsulfanyl)-2-isocyanopropane: The position of the isocyanate group is different, which can affect the compound’s reactivity and interactions with biological targets.
1-(Ethylsulfanyl)-3-isocyanobutane: Similar structure with an additional carbon in the backbone. This compound may have different physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C6H11NS |
|---|---|
分子量 |
129.23 g/mol |
IUPAC 名称 |
1-ethylsulfanyl-3-isocyanopropane |
InChI |
InChI=1S/C6H11NS/c1-3-8-6-4-5-7-2/h3-6H2,1H3 |
InChI 键 |
SCFIJGATBQDJLQ-UHFFFAOYSA-N |
规范 SMILES |
CCSCCC[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


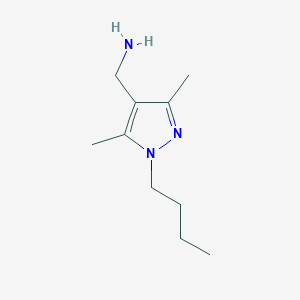
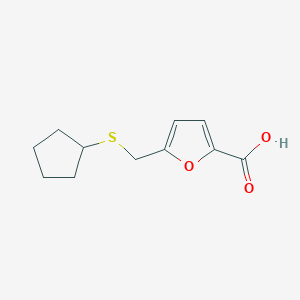
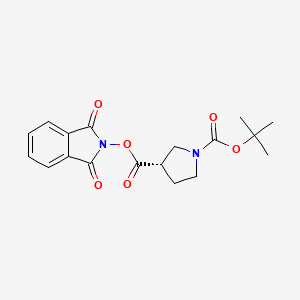
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
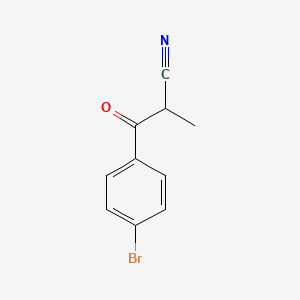


![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
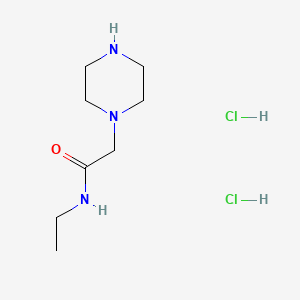

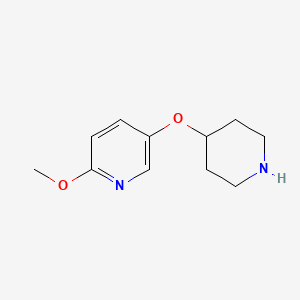
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)
